N-(2-Hydroxy-5-methylphenyl)acetamide

Description

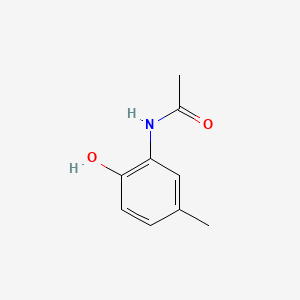

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-9(12)8(5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEQJUPGRWESKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213186 | |

| Record name | 2-Acetamido-4-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-acetylamino-4-methylphenol is a solid. (NTP, 1992) | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6375-17-3 | |

| Record name | 2-ACETYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Hydroxy-5-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6375-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-4-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxy-5-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-4-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UA9CWA0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: N-(2-Hydroxy-5-methylphenyl)acetamide

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

N-(2-Hydroxy-5-methylphenyl)acetamide (CAS: 6375-17-3) is a critical regioisomer of the widely used analgesic paracetamol. While it shares a molecular formula (C₉H₁₁NO₂) with paracetamol derivatives, its structural topology—specifically the ortho positioning of the acetamido and hydroxyl groups—diverts its reactivity profile from simple analgesia toward heterocyclic synthesis. This compound serves as a pivotal intermediate in the construction of 2,5-dimethylbenzoxazole scaffolds, which are foundational in the development of fluorescent probes, laser dyes, and novel pharmaceutical agents.

This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and self-validating experimental protocols for this compound, grounded in empirical data and authoritative chemical principles.

Physicochemical Characterization

The defining feature of this compound is the intramolecular hydrogen bond formed between the amide hydrogen and the ortho-phenolic oxygen. This interaction stabilizes the planar conformation, influencing both its solubility profile and its readiness for cyclodehydration.

Table 1: Key Physicochemical Properties[1]

| Property | Value | Source |

| CAS Registry Number | 6375-17-3 | [1, 2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Acetamido-4-methylphenol; 6-Acetamido-m-cresol | [2, 3] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 151–153 °C | [2, 4] |

| Boiling Point | 336.5 °C (at 760 mmHg) | [2, 4] |

| Predicted pKa | ~9.5 (Phenolic OH) | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water | [5] |

Synthetic Architecture & Methodology

The synthesis of this compound relies on the selective N-acetylation of 2-amino-5-methylphenol (also known as 2-amino-p-cresol). The reaction is driven by the nucleophilic attack of the amine lone pair on the carbonyl carbon of the acetylating agent (acetic anhydride).

Critical Control Point: The reaction must be controlled to prevent O-acetylation (ester formation). However, under neutral or mildly acidic conditions, the amine is significantly more nucleophilic than the phenol, ensuring high chemoselectivity.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the selective N-acetylation of 2-amino-5-methylphenol.

Experimental Protocol: Selective N-Acetylation

Objective: Synthesize 10g of this compound with >95% purity.

Reagents:

-

2-Amino-5-methylphenol (2-amino-p-cresol): 10.0 g (81.2 mmol)

-

Acetic Anhydride: 9.1 g (89.3 mmol, 1.1 eq)

-

Solvent: Ethanol (50 mL) or Water (100 mL) with catalytic HCl.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of 2-amino-5-methylphenol in 50 mL of ethanol. Stir until fully dissolved. Note: If using water, add 1 mL of conc. HCl to assist solubility before acetylation.

-

Addition: Add 9.1 g of acetic anhydride dropwise over 15 minutes while stirring vigorously. The reaction is exothermic; maintain temperature below 60°C to minimize O-acetylation side products.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 1 hour. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The starting amine spot (lower R_f) should disappear.

-

Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath (0-5°C) for 1 hour. The product will precipitate as white crystals.[2][3]

-

Filtration: Filter the solid under vacuum. Wash the filter cake with 20 mL of ice-cold water/ethanol (1:1 mixture) to remove acetic acid byproducts.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Validation: Dry the crystals in a vacuum oven at 50°C. Measure the melting point. A range of 151–153 °C confirms identity and purity [2, 4].

Reactivity: The Benzoxazole Gateway

The primary industrial utility of this compound lies in its ability to undergo cyclodehydration to form benzoxazoles. The ortho relationship between the hydroxyl (-OH) and acetamido (-NHAc) groups is the structural prerequisite for this transformation.

Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH), the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. The phenolic oxygen then attacks this carbon, followed by the elimination of water and aromatization to form 2,5-dimethylbenzoxazole .

Visualization: Cyclization Pathway

Figure 2: Mechanism of acid-catalyzed cyclodehydration to 2,5-dimethylbenzoxazole.

Applications of the Derivative (2,5-Dimethylbenzoxazole):

-

Fluorescent Whiteners: Benzoxazoles are key chromophores in optical brighteners.

-

Pharmaceutical Scaffolds: The benzoxazole moiety is a bioisostere for indole and purine bases, found in NSAIDs and antimicrobial agents [6].

Biological Context & Safety

While this compound is a structural isomer of paracetamol (N-(4-hydroxyphenyl)acetamide), their biological profiles differ significantly.

-

Paracetamol (Acetaminophen): The para orientation allows for specific metabolic oxidation to NAPQI (N-acetyl-p-benzoquinone imine), the toxic metabolite responsible for hepatotoxicity.

-

This compound: The ortho orientation and the 5-methyl group alter the metabolic oxidation potential. While less studied as a direct analgesic, it serves as a model compound in Structure-Activity Relationship (SAR) studies to understand the "ortho-effect" in mitigating quinone imine formation [6].

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory during synthesis, especially when handling acetic anhydride [1, 4].

References

-

U.S. EPA. (n.d.). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 6375-17-3.[1][4] Retrieved from [Link][3]

-

ChemEO. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (Analogous Data). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

- 1. 6375-17-3 CAS Manufactory [m.chemicalbook.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. prepchem.com [prepchem.com]

- 4. This compound | CAS 6375-17-3 [matrix-fine-chemicals.com]

Technical Monograph: N-(2-Hydroxy-5-methylphenyl)acetamide (CAS 6375-17-3)

[1][2]

Executive Summary

N-(2-Hydroxy-5-methylphenyl)acetamide , also known as 2'-Hydroxy-5'-methylacetanilide or 6-Acetamido-m-cresol , is a specialized aromatic amide serving as a critical intermediate in the synthesis of heterocyclic compounds and azo dyes. Its structural duality—possessing both a phenolic hydroxyl group and an acetamido moiety—makes it a versatile nucleophile in coupling reactions and a stable precursor for benzoxazole derivatives used in pharmaceutical and optoelectronic applications.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, reaction mechanisms, and downstream utility in drug discovery and industrial chemistry.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 6375-17-3 |

| IUPAC Name | This compound |

| Synonyms | 2'-Hydroxy-5'-methylacetanilide; 6-Acetamido-m-cresol; 2-Acetamido-4-methylphenol |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158–160 °C (Pure) [1] |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

| pKa (Predicted) | ~9.8 (Phenolic OH) |

Synthesis & Production

The industrial and laboratory-scale production of this compound predominantly follows the selective acetylation of 2-amino-4-methylphenol . This pathway is preferred due to the higher nucleophilicity of the amine group compared to the phenol, allowing for selective N-acetylation without protecting the hydroxyl group under controlled conditions.

Reaction Pathway Visualization

Experimental Protocol: Selective N-Acetylation

Note: This protocol assumes the use of 2-amino-4-methylphenol as the starting material.

Reagents:

-

2-Amino-4-methylphenol (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Solvent: Ethyl Acetate or Water/Ethanol mixture

-

Catalyst: None required (autocatalytic) or mild base (Sodium Acetate)

Procedure:

-

Dissolution: Dissolve 10.0 g of 2-amino-4-methylphenol in 100 mL of Ethyl Acetate at room temperature. Ensure complete dissolution.

-

Addition: Add 1.1 equivalents of acetic anhydride dropwise over 20 minutes.

-

Critical Control Point: Maintain temperature below 60°C. Higher temperatures increase the risk of O-acetylation (ester formation).

-

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) until the starting amine is consumed.

-

Quenching: Add 50 mL of ice-cold water to hydrolyze excess acetic anhydride.

-

Isolation: The product often precipitates directly from the reaction mixture. Filter the solid.[1][2] If no precipitate forms, evaporate the organic solvent to 20% volume and cool to 4°C.

-

Purification: Recrystallize from ethanol/water (1:1) to yield white needles.

-

Yield: Typical yields range from 85% to 92%.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution . The nitrogen atom of the amino group is significantly more nucleophilic than the oxygen of the phenolic hydroxyl group. The lone pair on the nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate. The elimination of acetate restores the carbonyl, resulting in the amide bond.

-

Selectivity Factor: The pKa of the protonated amine (~4-5) vs. the phenol (~10) dictates that under neutral or slightly acidic conditions (generated by the byproduct acetic acid), the amine remains the primary nucleophile.

Applications & Utility

Pharmaceutical Scaffold: Benzoxazole Synthesis

One of the most valuable applications of CAS 6375-17-3 is its role as a precursor for 2-methyl-5-methylbenzoxazole .

-

Mechanism: Cyclodehydration.

-

Process: Heating this compound in the presence of an acid catalyst (e.g., Polyphosphoric acid or p-TsOH) induces intramolecular cyclization. The phenolic oxygen attacks the amide carbonyl, followed by dehydration, closing the oxazole ring.

-

Relevance: Benzoxazoles are pharmacophores found in NSAIDs, antimicrobials, and amyloidogenesis inhibitors [2].

Dye Chemistry

In the dye industry, this molecule serves as a coupling component for azo dyes. The presence of the acetamido group directs incoming electrophiles (diazonium salts) to the position ortho to the hydroxyl group (position 3) or para to the hydroxyl (position 5 is blocked by methyl, so coupling is directed to position 3).

-

Usage: It imparts stability and specific spectral properties to disperse dyes used for polyester fibers.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral data should be observed:

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Amide NH | 9.20 | Singlet (br) | 1H | Amide proton |

| Phenolic OH | 9.65 | Singlet (br) | 1H | Hydroxyl proton |

| Ar-H (3) | 7.60 | Singlet | 1H | Ortho to Acetamido |

| Ar-H (4) | 6.75 | Doublet | 1H | Meta to Acetamido |

| Ar-H (6) | 6.85 | Doublet | 1H | Ortho to Hydroxyl |

| Acetyl-CH₃ | 2.05 | Singlet | 3H | Acetyl methyl |

| Ar-CH₃ | 2.20 | Singlet | 3H | Aromatic methyl |

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad band (O-H stretch) and sharp band (N-H stretch).

-

1650 cm⁻¹: Strong C=O stretch (Amide I band).

-

1540 cm⁻¹: N-H bending (Amide II band).

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

National Institutes of Health (NIH). (2008). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives. PubMed Central. Retrieved January 30, 2026, from [Link]

-

EPA. (2024). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. CompTox Chemicals Dashboard. Retrieved January 30, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound Product Data. Retrieved January 30, 2026, from [Link]

N-(2-Hydroxy-5-methylphenyl)acetamide chemical formula C9H11NO2

Chemical Formula: C₉H₁₁NO₂ CAS Registry Number: 6375-17-3 Synonyms: 2'-Hydroxy-5'-methylacetanilide; 2-Acetamido-4-methylphenol; 6-Acetamido-m-cresol.

Part 1: Executive Technical Summary

N-(2-Hydroxy-5-methylphenyl)acetamide is a structural isomer of the widely used analgesic Acetaminophen (Paracetamol). While Paracetamol possesses a para-amido-phenol configuration, this compound features an ortho-amido-phenol arrangement with an additional methyl substitution at the 5-position.

Scientific Significance: This compound serves as a critical reference standard in the study of analgesic toxicity. The hepatotoxicity of Paracetamol is driven by its metabolic conversion to N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Structural isomers like this compound are utilized in Structure-Activity Relationship (SAR) studies to investigate metabolic stability. The ortho orientation facilitates strong intramolecular hydrogen bonding, significantly altering its solubility, redox potential, and metabolic pathway compared to its para counterpart.

Part 2: Chemical Foundation & Properties

The molecule consists of a toluene core hydroxylated at position 2 and acetamidated at position 1 (relative to the ring numbering where the nitrogen is attached).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Technical Note |

| Molecular Weight | 165.19 g/mol | Identical to Paracetamol (Isomer) |

| Melting Point | 151 °C | Lower than Paracetamol (169 °C) due to intramolecular H-bonding reducing lattice energy. |

| Appearance | White/Off-white Crystalline Solid | Forms needles upon recrystallization from aqueous ethanol. |

| Solubility | Soluble in Ethanol, DMSO, Hot Water | Reduced water solubility at RT compared to Paracetamol.[3] |

| pKa | ~9.5 - 10.0 (Phenolic OH) | The ortho-acetamide group may slightly increase acidity via electron withdrawal, but H-bonding stabilizes the proton. |

Structural Logic: The "Ortho Effect"

Unlike Paracetamol, where the hydroxyl and acetamide groups interact intermolecularly (creating high melting points and lower lipid solubility), this compound exhibits intramolecular hydrogen bonding between the amide hydrogen and the phenolic oxygen. This "closed" conformation enhances lipophilicity and membrane permeability.

Part 3: Synthesis Protocol (Acetylation of 2-Amino-4-methylphenol)

Objective: Selective N-acetylation of the amino group in the presence of a free phenolic hydroxyl group. Precursor: 2-Amino-4-methylphenol (CAS 95-84-1).

Reaction Mechanism

The amine nitrogen is significantly more nucleophilic than the phenolic oxygen.[3] By controlling pH and temperature in an aqueous medium, we can achieve chemoselective N-acetylation without protecting the hydroxyl group.

Step-by-Step Methodology

Reagents:

-

2-Amino-4-methylphenol (10.0 g, 81.2 mmol)

-

Acetic Anhydride (9.5 mL, 100 mmol, 1.2 eq)

-

Sodium Acetate (Optional buffer, 5.0 g)

-

Distilled Water (100 mL)

-

Ethanol (for recrystallization)

Protocol:

-

Suspension Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend 10.0 g of 2-Amino-4-methylphenol in 80 mL of distilled water. The precursor may not dissolve completely at room temperature.[3]

-

Solubilization (Acidification - Optional but Recommended): Add dilute HCl dropwise until the amine dissolves (forming the hydrochloride salt), then filter to remove insoluble impurities. Re-precipitate the free amine by neutralizing with a saturated Sodium Acetate solution. This ensures a high-purity starting suspension.

-

Acetylation (The Exotherm): Warm the suspension to 50°C. While vigorously stirring, add 9.5 mL of Acetic Anhydride in a single portion.

-

Observation: The reaction is exothermic. The solid amine will dissolve, and the solution will briefly clear before the product begins to precipitate rapidly as the solution cools.

-

-

Crystallization: Continue stirring for 15 minutes. Cool the flask in an ice bath to 0-5°C for 30 minutes to maximize yield.

-

Isolation: Filter the crude solid using a Buchner funnel under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold water to remove acetic acid byproducts.

-

Purification: Recrystallize the crude solid from a 30:70 Ethanol:Water mixture.

-

Dissolve in minimum hot ethanol.

-

Add hot water until turbidity just appears.

-

Allow to cool slowly to room temperature, then refrigerate.

-

-

Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Experimental Workflow Diagram

Figure 1: Chemoselective N-acetylation workflow for the synthesis of C₉H₁₁NO₂.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 2.05 ppm (s, 3H): Acetyl methyl group (-NHCOCH ₃).

-

δ 2.20 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).

-

δ 6.7 - 7.5 ppm (m, 3H): Aromatic protons. The pattern will differ from the symmetric para substitution of Paracetamol. Expect a doublet, a singlet (meta to methyl), and a doublet of doublets.

-

δ 9.2 ppm (s, 1H): Amide -NH (Broad).

-

δ 9.6 ppm (s, 1H): Phenolic -OH . Note: This peak may be sharper and downfield shifted compared to Paracetamol due to intramolecular H-bonding.

Infrared Spectroscopy (FT-IR)

-

3200-3400 cm⁻¹: Broad O-H / N-H stretch.

-

1650 cm⁻¹: Strong Amide I band (C=O stretch).

-

1540 cm⁻¹: Amide II band (N-H bend).

Part 5: Biological Context & Toxicity Mechanism

The Metabolic Divergence

The primary utility of this compound in research is its contrast with Paracetamol regarding bioactivation.

-

Paracetamol Pathway: Metabolized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), a highly electrophilic toxicant that depletes Glutathione (GSH) and causes hepatic necrosis.

-

Ortho-Isomer Pathway (Topic Compound):

-

The ortho arrangement prevents the formation of a para-quinone imine.

-

While it can theoretically form an ortho-quinone imine, these intermediates are often less stable or have different electrophilicity profiles.

-

Hypothesis: This isomer is likely less hepatotoxic than Paracetamol because it cannot form the specific NAPQI structure required for high-affinity binding to hepatic mitochondrial proteins.

-

Metabolic Pathway Comparison

Figure 2: Divergent metabolic fates. The Topic Compound (Blue) avoids the classic NAPQI toxicity pathway associated with Paracetamol (Red).

Part 6: References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 6375-17-3.[4][5][6][7] Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2020). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved January 30, 2026, from [Link]

-

US EPA. (n.d.). Acetamide, N-(2-hydroxy-5-methylphenyl)- Substance Details. Retrieved January 30, 2026, from [Link]

Sources

- 1. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. quora.com [quora.com]

- 4. This compound|C9H11NO2|CAS 6375-17-3 - Chemical Dictionary [vvchem.com]

- 5. This compound | CAS 6375-17-3 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

A Spectroscopic Guide to N-(2-Hydroxy-5-methylphenyl)acetamide: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectral data for N-(2-Hydroxy-5-methylphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The focus is on not just presenting the data, but on the rationale behind the spectral interpretations and the experimental methodologies.

Introduction

This compound, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a substituted aromatic amide.[1][2] Its structure incorporates a phenolic hydroxyl group, a secondary amide linkage, and a methyl-substituted benzene ring. Understanding the precise arrangement of these functional groups is paramount for its application in chemical synthesis and pharmaceutical development. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity and purity of this compound. This guide will delve into the predicted spectral characteristics of this compound, offering a foundational understanding for its analysis.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to visualize the molecular structure and the interplay of its functional groups. The following diagram illustrates the structure of this compound and the numbering convention used for the purpose of spectral assignment.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.[3]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.[4] This allows for the subtraction of signals from atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3300-3100 | Medium, Sharp | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Methyl (CH₃) |

| 1680-1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1550-1510 | Medium | N-H Bend (Amide II) | Secondary Amide |

| 1300-1200 | Strong | C-O Stretch | Phenol |

| 850-800 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be rich in information due to the presence of multiple functional groups.

-

O-H and N-H Stretching Region (3400-3100 cm⁻¹): A broad and strong absorption band is anticipated between 3400 and 3200 cm⁻¹ corresponding to the stretching vibration of the phenolic O-H group.[5] The broadness is a result of intermolecular hydrogen bonding. Overlapping with this, a sharper, medium-intensity peak between 3300 and 3100 cm⁻¹ is expected from the N-H stretching of the secondary amide.[5][6]

-

C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear as medium intensity bands just above 3000 cm⁻¹.[5] Aliphatic C-H stretching from the methyl group will be observed as medium intensity bands just below 3000 cm⁻¹.[5]

-

Carbonyl Stretching Region (1680-1640 cm⁻¹): A very strong and sharp absorption band, known as the Amide I band, is expected in this region due to the C=O stretching vibration of the secondary amide.[5][6] Its position is influenced by hydrogen bonding and conjugation with the aromatic ring.

-

Aromatic and Amide Bending Regions (1600-1450 cm⁻¹): The spectrum will show several medium to strong bands in this region corresponding to the C=C stretching vibrations of the aromatic ring.[6] The N-H bending vibration of the secondary amide (Amide II band) is also expected to appear in this range, typically around 1550-1510 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions. A strong C-O stretching vibration from the phenolic group is expected between 1300 and 1200 cm⁻¹. Additionally, characteristic out-of-plane C-H bending vibrations for a 1,2,4-trisubstituted benzene ring are anticipated in the 850-800 cm⁻¹ range, which can be highly diagnostic for the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a small organic molecule like this compound.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to provide a chemical shift reference of 0 ppm.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.[7]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (broad) | 1H | Phenolic OH |

| ~8.0 | Singlet (broad) | 1H | Amide NH |

| ~7.0 | Doublet | 1H | Aromatic H |

| ~6.8 | Doublet of doublets | 1H | Aromatic H |

| ~6.7 | Doublet | 1H | Aromatic H |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | COCH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

-

Downfield Region (δ 9.5 and 8.0 ppm): Two broad singlets are expected in the downfield region. The signal at approximately 9.5 ppm is characteristic of a phenolic hydroxyl proton, which is often broad due to hydrogen bonding and exchange. The signal around 8.0 ppm corresponds to the amide N-H proton, which is also typically broad.

-

Aromatic Region (δ 7.0-6.7 ppm): The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern in this region. We expect three distinct signals for the three aromatic protons. The proton ortho to the hydroxyl group is expected to be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will be consistent with the substitution pattern.

-

Upfield Region (δ 2.3 and 2.1 ppm): Two sharp singlets are predicted in the upfield region. The singlet at approximately 2.3 ppm is assigned to the three protons of the methyl group attached to the aromatic ring (Ar-CH₃). The singlet at around 2.1 ppm is characteristic of the three protons of the acetyl methyl group (COCH₃).

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~150 | C-OH (Aromatic) |

| ~130 | C-NH (Aromatic) |

| ~128 | C-CH₃ (Aromatic) |

| ~125 | CH (Aromatic) |

| ~120 | CH (Aromatic) |

| ~115 | CH (Aromatic) |

| ~24 | COCH₃ |

| ~21 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170 ppm.[8]

-

Aromatic Carbons (δ 150-115 ppm): Six signals are predicted for the aromatic carbons. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded, appearing around 150 ppm. The carbon attached to the nitrogen (C-NH) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range for substituted benzenes.[8]

-

Aliphatic Carbons (δ ~24 and ~21 ppm): The two methyl carbons will appear in the upfield region. The acetyl methyl carbon (COCH₃) is expected around 24 ppm, while the aromatic methyl carbon (Ar-CH₃) will be at a slightly higher field, around 21 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing small, volatile organic compounds is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization often causes the molecular ion to fragment into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 165 | [M]⁺• (Molecular Ion) |

| 123 | [M - CH₂CO]⁺• |

| 108 | [M - CH₃CONH]⁺ |

| 95 | [C₆H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (m/z 165): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed at an m/z of 165. The intensity of this peak will depend on the stability of the molecular ion.

-

Key Fragmentations:

-

Loss of Ketene (m/z 123): A prominent fragment is expected at m/z 123, resulting from the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This is a common fragmentation pathway for N-aryl acetamides.

-

Cleavage of the Amide Bond: Cleavage of the C-N bond can lead to the formation of a fragment at m/z 108, corresponding to the hydroxymethylphenyl radical cation.

-

Formation of the Acetyl Cation (m/z 43): A strong peak at m/z 43 is anticipated, corresponding to the stable acetyl cation ([CH₃CO]⁺). This is a very common fragment for compounds containing an acetyl group.

-

The fragmentation pattern can be visualized as follows:

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data and their interpretations presented in this guide offer a solid foundation for researchers to identify and verify the structure of this compound. By understanding the principles behind these spectroscopic techniques and the expected spectral features, scientists can confidently analyze their experimental data, ensuring the quality and integrity of their work in drug discovery and chemical synthesis.

References

-

Interpreting Infrared Spectra: A Quick Primer. (2016). Master Organic Chemistry. [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (2022). National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols / Mass spectrometry. (2023). YouTube. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

Comparison between experimental infrared spectrum of acetamide and... (n.d.). ResearchGate. [Link]

-

How to Compute Electron Ionization Mass Spectra from First Principles. (2016). ACS Publications. [Link]

-

This compound | CAS 6375-17-3. (n.d.). Matrix Fine Chemicals. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of California, Irvine. [Link]

-

Acetamide, N-(2-hydroxy-5-methylphenyl)- - Substance Details. (n.d.). US EPA. [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... (n.d.). Doc Brown's Chemistry. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. [Link]

-

Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (2022). National Center for Biotechnology Information. [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

-

Ionization Modes: EI. (n.d.). Shimadzu. [Link]

-

NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). University of Washington. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. [Link]

-

Electron Ionization in GC–MS. (2019). LCGC International. [Link]

-

PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). PubMed. [Link]

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

Electron ionization. (n.d.). Grokipedia. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

13C NMR Spectroscopy. (n.d.). University of Glasgow. [Link]

-

Electron ionization. (n.d.). Wikipedia. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Sam Houston State University. [Link]

-

1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. (n.d.). ResearchGate. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). MDPI. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. grokipedia.com [grokipedia.com]

Structural Elucidation of 2-Acetamido-4-methylphenol: A 1H NMR Technical Guide

Executive Summary & Structural Context

2-Acetamido-4-methylphenol (also referred to as N-(2-hydroxy-5-methylphenyl)acetamide) represents a critical structural scaffold in the development of benzoxazole dyes and paracetamol (acetaminophen) analogs. Its structural integrity hinges on the 1,2,4-substitution pattern of the phenol ring, which creates a distinct proton magnetic resonance signature.

For researchers and drug development professionals, the 1H NMR spectrum of this molecule is not merely a verification tool but a probe into intramolecular hydrogen bonding and regio-isomerism . This guide provides an authoritative breakdown of the spectral features, acquisition protocols, and assignment logic required to validate this compound with high confidence.

The Molecular Target

-

Chemical Formula:

-

Molecular Weight: 165.19 g/mol

-

Key Functional Groups: Phenolic Hydroxyl (-OH), Acetamido (-NHCOCH3), Aryl Methyl (-CH3).

-

Substitution Pattern: 1-OH, 2-NHAc, 4-Me.

Experimental Protocol: Acquisition & Sample Preparation

To ensure reproducibility and minimize signal broadening from exchangeable protons, the following protocol is recommended.

Solvent Selection: The DMSO-d6 Imperative

While

-

Solubility: The compound possesses moderate polarity due to the amide and phenol groups, leading to poor solubility and aggregation in chloroform.

-

Exchange Dynamics:

promotes rapid exchange of the labile -OH and -NH protons, often causing them to broaden into the baseline or disappear.

Recommendation: Use DMSO-d6 (Dimethyl sulfoxide-d6).

-

Mechanism:[1] DMSO acts as a hydrogen bond acceptor, "locking" the phenolic -OH and amide -NH protons in place, resulting in sharp, distinct singlets that are crucial for full structural assignment.

Acquisition Parameters[1][2][3]

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of methyl singlets vs. aromatic protons.

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons and methyl groups require sufficient time to relax for quantitative integration accuracy. -

Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Analysis & Assignment (DMSO-d6)

The spectrum is divided into three distinct regions: the Aliphatic Zone (Methyls), the Aromatic Zone (Ring Protons), and the Labile Zone (Heteroatoms).

Data Summary Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 2.05 – 2.10 | Singlet (s) | 3H | Acetyl | Characteristic acetamide methyl; slightly shielded compared to aryl methyl. |

| 2.20 – 2.25 | Singlet (s) | 3H | Aryl | Attached to C4; typical benzylic position shift. |

| 6.70 – 6.80 | Doublet (d, | 1H | H-6 | Ortho to -OH (shielding). Couples with H-5. |

| 6.80 – 6.90 | Doublet (d, | 1H | H-5 | Meta to -OH, Ortho to -CH3. Couples with H-6. |

| 7.50 – 7.65 | Singlet (s)* | 1H | H-3 | Ortho to -NHAc. Deshielded by carbonyl anisotropy. |

| 9.20 – 9.40 | Singlet (br s) | 1H | -NH | Amide proton; participates in H-bonding. |

| 9.60 – 9.80 | Singlet (br s) | 1H | -OH | Phenolic proton; sharp in dry DMSO. |

*Note: H-3 may appear as a fine doublet (

Detailed Mechanistic Insight

The Aromatic Region (Coupling & Causality)

The 1,2,4-substitution pattern creates a specific coupling network that validates the regiochemistry.

-

The H-5/H-6 System: These protons are adjacent (C5 and C6). They form an AB spin system (or AX at high field). You will observe two distinct doublets with a strong ortho coupling constant (

Hz).-

H-6 is typically the most upfield aromatic signal due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.

-

-

The H-3 Singlet: Proton H-3 is located at position 3, sandwiched between the acetamido group (C2) and the methyl group (C4).

-

It lacks an ortho neighbor, preventing large splitting.

-

Shift Logic: H-3 is significantly deshielded (shifted downfield to ~7.5+ ppm) compared to H-5/H-6. This is caused by the anisotropic deshielding cone of the amide carbonyl group, which lies planar to the ring (facilitated by the intramolecular H-bond).

-

The Labile Protons & Hydrogen Bonding

In DMSO-d6, you will observe two distinct downfield singlets between 9.0 and 10.0 ppm.

-

Intramolecular H-Bonding: 2-Acetamidophenols are known to form a stable 6-membered intramolecular hydrogen bond between the amide oxygen and the phenolic hydrogen (or amide proton and phenolic oxygen).

-

Differentiation:

-

The -NH signal is typically broader due to the quadrupole moment of the nitrogen nucleus (

). -

The -OH signal is usually sharper but temperature-dependent.

-

Validation: Adding a drop of

to the NMR tube will cause these two peaks to disappear (Deuterium Exchange), confirming they are not aromatic protons.

-

Structural Verification Workflow

The following diagram outlines the logical flow for assigning the "Unknown" spectrum of a suspected 2-acetamido-4-methylphenol sample.

Caption: Logical decision tree for verifying 2-acetamido-4-methylphenol using 1H NMR data markers.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

National Institutes of Health (NIH) / NCBI. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents.[5] RSC Advances. (Provides comparative spectral data for acetanilide derivatives in DMSO-d6). Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide NMR Spectrum. (Comparative spectral data for ortho-substituted acetanilides). Link

Sources

Discovery and origin of N-(2-Hydroxy-5-methylphenyl)acetamide

The following technical guide details the discovery, chemical origin, and scientific significance of N-(2-Hydroxy-5-methylphenyl)acetamide (also known as 2-Acetamido-4-methylphenol ).

Origin, Synthesis, and Application in Heterocyclic Chemistry

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 6375-17-3 ) is a critical aromatic intermediate belonging to the class of acetamidocresols . While not a marketed pharmaceutical drug itself, it serves as a pivotal synthetic scaffold for benzoxazole derivatives and a metabolic biomarker for substituted aniline dyes.

Its structural uniqueness lies in the ortho relationship between the acetamido (-NHCOCH₃) and hydroxyl (-OH) groups, with a methyl group in the para position relative to the hydroxyl. This specific arrangement (1,2,5-substitution pattern on the aniline ring) pre-organizes the molecule for cyclodehydration, making it a "privileged structure" in the synthesis of bioactive heterocycles.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2-Acetamido-4-methylphenol; 2-Acetamido-p-cresol; N-Acetyl-6-amino-m-cresol (ambiguous) |

| CAS Number | 6375-17-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Core Moiety | p-Cresol (4-methylphenol) core with ortho-acetamido substitution |

| Key Reactivity | Cyclodehydration to 2,5-Dimethylbenzoxazole; Electrophilic Aromatic Substitution (EAS) |

Part 2: Discovery and Origin

Historical Context: The Coal Tar Era

The discovery of this compound is rooted in the "Golden Age of Coal Tar Chemistry" (late 19th to early 20th century). During this period, chemists systematically derivatized components of coal tar—specifically cresols and toluidines —to create new dyes and antipyretics.

-

The Parent Compound: The precursor, 2-amino-4-methylphenol (2-amino-p-cresol), was identified as a versatile coupling agent for oxidative hair dyes and fur dyes.

-

The Acetylation Logic: Following the success of Acetanilide and later Paracetamol (Acetaminophen) as analgesics, researchers investigated acetylated derivatives of various aminophenols to reduce toxicity (specifically methemoglobinemia associated with free anilines).

-

Identification: While this compound did not succeed as a major analgesic (likely due to lower potency or solubility issues compared to Paracetamol), it emerged as a stable, crystalline intermediate essential for verifying the purity of dye precursors and for synthesizing benzoxazole fluorophores.

Biological Origin: Metabolic Pathway

In modern toxicology, this compound is recognized as a Phase II metabolite .

-

Substrate: 2-Amino-4-methylphenol (common in permanent hair dyes).

-

Enzyme: N-Acetyltransferase (NAT1/NAT2).

-

Mechanism: The body acetylates the free amine to facilitate excretion and detoxify the reactive amino group, preventing N-hydroxylation (a pathway leading to genotoxicity). Thus, the presence of this compound in biological fluids is a marker of exposure to specific cresol-based dyes [1].

Part 3: Synthesis and Manufacturing[2]

The industrial synthesis adheres to a "Protect-Reduce-Acetyl" logic, typically starting from p-Cresol .

Protocol: Selective Nitration and Reduction

This validated pathway ensures high regioselectivity for the ortho position relative to the hydroxyl group.

Step 1: Nitration

-

Reagents: p-Cresol, Dilute Nitric Acid (HNO₃).

-

Conditions: 0-5°C, controlled addition.

-

Mechanism: The -OH group directs the nitro group to the ortho position (position 2). The meta position is deactivated, and the para position is blocked by the methyl group.

-

Intermediate: 2-Nitro-4-methylphenol.

Step 2: Reduction

-

Reagents: Hydrogen (H₂), Pd/C catalyst (or Iron/HCl for bulk scale).

-

Product: 2-Amino-4-methylphenol.

Step 3: Acetylation (The Critical Step)

-

Reagents: Acetic Anhydride ((CH₃CO)₂O), Sodium Acetate (buffer).

-

Solvent: Water or Acetic Acid.

-

Reaction: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.

-

Purification: Recrystallization from ethanol/water.

Experimental Workflow (Diagram)

Figure 1: Synthetic pathway from p-Cresol to this compound and subsequent cyclization.[1][2]

Part 4: Chemical Properties & Reactivity[2]

The "Ortho-Effect" and Cyclization

The defining feature of this compound is the proximity of the amide carbonyl to the phenolic hydroxyl. Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH at >150°C), it undergoes cyclodehydration to form 2,5-Dimethylbenzoxazole .

-

Mechanism:

-

Protonation of the amide carbonyl oxygen.

-

Nucleophilic attack by the phenolic oxygen.

-

Elimination of water.

-

Aromatization to the benzoxazole ring.

-

This reaction is industrially significant for producing optical brighteners and scintillant materials [2].

Spectroscopic Identification

For researchers verifying this compound, the following spectral signatures are diagnostic:

-

1H NMR (DMSO-d6):

-

Singlet (2.1 ppm): Acetyl methyl group (-COCH ₃).

-

Singlet (2.2 ppm): Aryl methyl group (Ar-CH ₃).

-

Broad Singlet (9-10 ppm): Phenolic -OH and Amide -NH (exchangeable with D₂O).

-

Aromatic Region: Pattern consistent with 1,2,4-trisubstituted benzene (coupling constants

Hz and

-

Part 5: Biological Relevance & Toxicology

While less toxic than its parent amine, this compound is a relevant compound in drug metabolism and safety studies.

Metabolic Pathway Visualization

The compound represents a "detoxified" endpoint for the hair dye component 2-amino-4-methylphenol. However, if deacetylated, the free amine can undergo N-hydroxylation, leading to reactive quinone imines.

Figure 2: Metabolic fate of the parent amine. The target compound represents the safe excretion pathway.

Safety Data (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Standard PPE (gloves, goggles) is required. Avoid dust inhalation.

Part 6: References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80620, this compound. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-acetamido-p-cresol. ECHA. Available at: [Link]

Sources

Solubility Profile of N-(2-Hydroxy-5-methylphenyl)acetamide: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-(2-Hydroxy-5-methylphenyl)acetamide, a compound of interest in pharmaceutical research, possesses structural features—a phenolic hydroxyl group and an acetamide moiety—that create a complex solubility profile. This technical guide provides an in-depth analysis of its solubility characteristics in various solvents. We delve into the theoretical principles governing its dissolution, present robust, field-proven experimental protocols for solubility determination, and analyze the critical factors influencing its behavior in different media. This document is intended to serve as a comprehensive resource for researchers and formulation scientists, offering both predictive insights and practical methodologies for characterizing and optimizing the solubility of this and structurally related compounds.

Introduction

This compound, hereafter referred to as AMAP, is an aromatic compound featuring both hydrogen bond donor (hydroxyl) and acceptor (amide carbonyl, hydroxyl) sites. This bifunctional nature dictates its interaction with various solvents and is a key consideration in the development of viable drug delivery systems. Poor aqueous solubility is a major hurdle in early-stage drug development, often leading to challenges in formulation and variable oral absorption.[1] Therefore, a thorough understanding and precise measurement of AMAP's solubility are paramount for predicting its in vivo behavior and for designing effective formulations.

This guide explores the solubility of AMAP from fundamental principles to practical application. We will examine its behavior in pure solvents, the impact of environmental factors like pH and temperature, and the utility of predictive models such as Hansen Solubility Parameters.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces, including dispersion, polar, and hydrogen bonding interactions between solute-solute, solvent-solvent, and solute-solvent molecules.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) theory is a powerful tool.[2][3] It deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.

Two substances with similar HSP values are likely to be miscible.[2] This framework is invaluable in the pharmaceutical field for systematically screening solvents, predicting polymer-drug compatibility for solid dispersions, and selecting excipients.[3][4][5] By calculating or experimentally determining the HSP of AMAP, researchers can rationally select solvents that are most likely to be effective, thereby optimizing the formulation process.[4][6]

Experimental Determination of Solubility

Accurate solubility measurement requires robust and reproducible methodologies. Two primary methods are detailed here: the "gold standard" Equilibrium Shake-Flask method for thermodynamic solubility and the high-throughput Laser Nephelometry method for kinetic solubility.

Methodology 1: Equilibrium Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[1][7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

-

Preparation: Add an excess amount of solid AMAP to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[7][8]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][9] To self-validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); the point at which the concentration ceases to increase is considered the equilibrium state.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration.[7] Caution must be exercised during filtration to avoid solute adsorption onto the filter membrane, which can be mitigated by pre-rinsing the filter with the saturated solution.[7]

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of AMAP using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

-

Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.

Methodology 2: Laser Nephelometry

Laser nephelometry is a high-throughput method ideal for determining kinetic solubility in early drug discovery.[12] It measures the light scattered by insoluble particles (precipitate) in a sample.[13][14] The method is fast, requires minimal compound, and is readily automated in microplate format.[12][13]

-

Stock Solution: Prepare a high-concentration stock solution of AMAP in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest. This creates a concentration gradient across the plate.

-

Precipitation & Measurement: The introduction of the DMSO stock into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded.[15] The plate is then scanned by a laser nephelometer. The instrument detects the intensity of forward-scattered light, which is proportional to the amount of particulate matter.[12]

-

Data Analysis: Plot the scattered light intensity (measured in Nephelometric Turbidity Units, NTU) against the compound concentration.[14] The concentration at which a sharp increase in light scattering is observed is identified as the kinetic solubility limit.[15]

Solubility Data & Analysis

Disclaimer: Specific experimental solubility data for this compound is not widely available in public literature. The following data is based on the closely related analogue, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), and general chemical principles. The 5-methyl group on AMAP is expected to slightly increase its lipophilicity and thus modestly decrease its aqueous solubility compared to the values presented.

Table 1: Predicted Solubility of N-(2-hydroxyphenyl)acetamide in Various Solvents

| Solvent | Type | Predicted Log(S) (mol/L)[16] | Qualitative Solubility | Rationale |

| Water | Polar Protic | -1.22 | Sparingly Soluble | Capable of H-bonding, but aromatic ring limits solubility. |

| Ethanol | Polar Protic | Higher than water | Soluble | Balances polar (OH) and non-polar (ethyl) character. |

| Acetone | Polar Aprotic | Higher than water | Soluble | Carbonyl group acts as H-bond acceptor. |

| DMSO | Polar Aprotic | High | Very Soluble | Strong H-bond acceptor, highly polar. |

| Hexane | Non-polar | Very Low | Insoluble | "Like dissolves like" principle; lacks favorable interactions. |

| Octanol | Amphiphilic | Moderate | Soluble | Used in LogP determination; mimics biological membranes.[16] |

Analysis: The structure of AMAP, with its phenolic hydroxyl and amide groups, allows for hydrogen bonding with protic solvents like water and ethanol. However, the benzene ring introduces significant non-polar character, limiting its aqueous solubility. Polar aprotic solvents like DMSO and acetone are effective at solvating AMAP due to their ability to accept hydrogen bonds and their overall polarity.

Factors Influencing Solubility

Effect of pH

The phenolic hydroxyl group of AMAP is weakly acidic. Therefore, its aqueous solubility is highly dependent on the pH of the medium.[17]

-

At acidic to neutral pH (pH < pKa): The hydroxyl group remains protonated (-OH). The molecule is neutral and exhibits its intrinsic, lower solubility.

-

At alkaline pH (pH > pKa): The hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This ionization introduces a negative charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[18]

This behavior is critical for oral drug development. The solubility of AMAP will be lower in the acidic environment of the stomach and will increase in the more neutral to slightly alkaline environment of the small intestine. Studies on other phenolic compounds confirm that solubility is generally lowest near neutral pH and increases significantly at very acidic or alkaline pH values.[17]

Effect of Cosolvents

Cosolvency is a widely used technique to enhance the solubility of poorly water-soluble drugs.[19][20][21] It involves adding a water-miscible organic solvent (a cosolvent) to an aqueous solution.[20]

Commonly used pharmaceutical cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[22][23] These cosolvents work by reducing the polarity of the aqueous system and disrupting water's hydrogen-bonding network, which in turn reduces the system's ability to "squeeze out" the non-polar solute.[19][21] For AMAP, a blend of water with a cosolvent like PEG 400 or ethanol is expected to substantially increase its solubility.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be described by the van 't Hoff equation. For formulation processes such as crystallization or preparing concentrated solutions for preclinical studies, understanding the temperature-solubility profile is essential. Heating a suspension of AMAP can increase the dissolution rate and the equilibrium solubility, though care must be taken to avoid chemical degradation at elevated temperatures.

Practical Implications & Applications

-

Drug Formulation: The limited aqueous solubility of AMAP at physiological pH suggests that simple aqueous formulations may not be feasible for achieving therapeutic concentrations. Advanced formulation strategies such as the use of cosolvent systems, solid dispersions, or nanosuspensions may be required to improve bioavailability.

-

Preclinical Screening: High-throughput solubility assays, like nephelometry, are crucial for rapidly screening derivatives of AMAP to identify candidates with more favorable physicochemical properties early in the discovery pipeline.[12]

-

Crystallization and Purification: Knowledge of AMAP's solubility in different organic solvents is vital for developing efficient crystallization processes for purification. By selecting appropriate solvent/anti-solvent systems based on solubility data, the yield and purity of the final API can be maximized.

Conclusion

This compound presents a solubility profile governed by its dual hydrophilic and lipophilic character. Its limited aqueous solubility can be significantly modulated by changes in pH, temperature, and the addition of cosolvents. This guide has provided the theoretical basis and practical experimental protocols necessary for a comprehensive characterization of its solubility. A thorough understanding of these principles and methodologies empowers researchers to make informed decisions during drug discovery and development, ultimately enabling the successful translation of promising compounds like AMAP into effective therapeutic agents.

References

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery Source: DASH (Harvard) URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) Source: Cheméo URL: [Link]

-

Title: Solubility Determination of Chemicals by Nephelometry Source: JRC Publications Repository URL: [Link]

-

Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Effect of pH on the solubility of phenolic compounds Source: ResearchGate URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization Source: PubMed Central URL: [Link]

-

Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]

-

Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: JOCPR URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: The application of Hansen solubility parameters to aspects of pharmaceutical process validation Source: 3M URL: [Link]

-

Title: STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ Source: ResearchGate URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates Source: ACS Publications URL: [Link]

-

Title: The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract Source: ProQuest URL: [Link]

-